![molecular formula C11H7N3O B2369279 3-(4-formyl-1H-pyrazol-5-yl)benzonitrile CAS No. 1341890-26-3](/img/structure/B2369279.png)
3-(4-formyl-1H-pyrazol-5-yl)benzonitrile
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Overview
Description
“3-(4-formyl-1H-pyrazol-5-yl)benzonitrile” is a chemical compound with the CAS Number: 1341890-26-3 . It has a molecular weight of 197.2 and its IUPAC name is also 3-(4-formyl-1H-pyrazol-3-yl)benzonitrile . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(4-formyl-1H-pyrazol-5-yl)benzonitrile” is 1S/C11H7N3O/c12-5-8-2-1-3-9(4-8)11-10(7-15)6-13-14-11/h1-4,6-7H,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(4-formyl-1H-pyrazol-5-yl)benzonitrile” is a powder that is stored at room temperature . It has a molecular weight of 197.2 . More specific physical and chemical properties are not available in the retrieved information.Scientific Research Applications
- Application : Researchers have explored the use of 3-(4-formyl-1H-pyrazol-5-yl)benzonitrile as a building block for designing novel energetic materials. Combining it with other energetic fragments can lead to compounds with improved performance and safety characteristics .
- Application : Scientists have investigated the incorporation of 3-(4-formyl-1H-pyrazol-5-yl)benzonitrile into MOFs. These hybrid materials can exhibit tunable porosity, making them useful for gas storage, catalysis, and drug delivery .
- Application : Researchers have synthesized derivatives of 3-(4-formyl-1H-pyrazol-5-yl)benzonitrile and evaluated their cytotoxicity against cancer cell lines. These compounds may serve as potential leads for new antitumor agents .
- Application : The nitrile group in 3-(4-formyl-1H-pyrazol-5-yl)benzonitrile can act as a versatile ligand for metal ions. Researchers have explored its coordination chemistry, leading to the design of functional metal complexes .
- Application : 3-(4-formyl-1H-pyrazol-5-yl)benzonitrile serves as a valuable intermediate in synthetic routes. It can be transformed into diverse functional groups, enabling the synthesis of bioactive compounds and pharmaceuticals .
- Application : Researchers have investigated the photophysical behavior of 3-(4-formyl-1H-pyrazol-5-yl)benzonitrile, including its absorption and emission spectra. Such studies contribute to the development of fluorescent probes and sensors .
Energetic Materials Research
Metal-Organic Frameworks (MOFs)
Antitumor Agents
Ligand Design for Coordination Chemistry
Organic Synthesis and Medicinal Chemistry
Photophysical Studies
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Similar compounds have been shown to disrupt the bacterial cell membrane . This disruption can inhibit the normal functioning of the cell, leading to its death.
Biochemical Pathways
It’s worth noting that similar compounds have been found to exhibit antileishmanial and antimalarial activities , suggesting that they may interfere with the life cycle of these parasites.
Result of Action
Compounds with similar structures have been found to exhibit bactericidal effects onS. aureus and bacteriostatic effects on A. baumannii .
properties
IUPAC Name |
3-(4-formyl-1H-pyrazol-5-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-8-2-1-3-9(4-8)11-10(7-15)6-13-14-11/h1-4,6-7H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYPPVUIHSBMOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=NN2)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formyl-1H-pyrazol-5-yl)benzonitrile | |
CAS RN |
1341890-26-3 |
Source
|
Record name | 3-(4-formyl-1H-pyrazol-3-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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